6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Overview
Description
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a mercapto group at the 2nd position, and a phenyl group at the 3rd position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-bromoaniline.
Cyclization: The 2-aminobenzamide undergoes cyclization with 2-bromoaniline in the presence of a suitable catalyst, such as phosphorus oxychloride, to form the quinazolinone core.
Substitution: The bromine atom is introduced at the 6th position through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide.
Thiol Group Introduction: The mercapto group is introduced at the 2nd position by reacting the intermediate with thiourea or a similar thiolating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: To enhance reaction rates and yields.
Continuous Flow Reactors: For efficient large-scale production.
Purification Techniques: Including recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercapto-3-phenylquinazolin-4(3H)-one.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial and anticancer activities.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that are involved in disease pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-3-phenylquinazolin-4(3H)-one: Lacks the bromine atom at the 6th position.
6-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one: Contains a chlorine atom instead of a bromine atom at the 6th position.
6-bromo-2-mercapto-3-methylquinazolin-4(3H)-one: Contains a methyl group instead of a phenyl group at the 3rd position.
Uniqueness
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is unique due to the presence of the bromine atom at the 6th position, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, mercapto group, and phenyl group in the quinazolinone core provides distinct properties that can be exploited for various applications.
Properties
IUPAC Name |
6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBHLQJGGBSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354910 | |
Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18009-07-9 | |
Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one compound in the context of this research?
A1: This compound serves as a crucial building block in the synthesis of novel hybrid molecules with potential antibacterial properties. Researchers utilized this compound (9) and reacted it with 3-(2-bromoacetyl)-2H-chromen-2-one (4) or 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide (5) to create a series of hybrid compounds. These new compounds were then tested for their activity against various Gram-negative and Gram-positive bacteria. []
Q2: What is the reported antibacterial activity of the synthesized compounds derived from this compound?
A2: The research revealed that all the hybrid compounds synthesized, including those incorporating this compound, displayed promising inhibitory effects against the tested Gram-negative bacteria. Notably, compounds containing this specific moiety, along with a 3-chlorophenyl or phenyl substituent at position 3 in the quinazoline ring, exhibited significant activity against P. aeruginosa, E. coli, and B. cereus. []
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